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Abstract
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a pivotal component in the design

of pH-sensitive liposomal drug delivery systems. Its unique conical molecular shape drives the

transition of liposomes from a stable lamellar phase at physiological pH (7.4) to a fusogenic

inverted hexagonal (HII) phase in acidic environments, such as those found in tumor

microenvironments and endosomes.[1][2][3] This transition facilitates the rapid release of

encapsulated therapeutic agents directly into the cytoplasm of target cells, enhancing efficacy

and reducing off-target effects.[2][4] The incorporation of a maleimide-functionalized lipid, such

as DSPE-PEG-Maleimide, provides a versatile platform for conjugating targeting ligands (e.g.,

antibodies, peptides) to the liposome surface, enabling active targeting to specific cell types.

This document provides a comprehensive overview, formulation data, and detailed protocols

for the preparation and characterization of DOPE-based, maleimide-functionalized, pH-

sensitive liposomes.

Mechanism of Action: The Role of DOPE and
CHEMS
The pH sensitivity of these liposomes typically relies on the combination of DOPE with a weakly

acidic amphiphile like cholesteryl hemisuccinate (CHEMS).
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At Physiological pH (7.4): The carboxyl group of CHEMS is deprotonated and negatively

charged. This creates electrostatic repulsion with the phosphate group of DOPE, forcing the

conical DOPE molecules into a stable bilayer (lamellar) structure that effectively retains the

encapsulated drug.

At Acidic pH (<6.5): In the acidic environment of an endosome or tumor, the CHEMS

carboxyl group becomes protonated, neutralizing its charge. This eliminates the electrostatic

repulsion, allowing the cone-shaped DOPE lipids to revert to their preferred, non-bilayer

inverted hexagonal (HII) phase. This structural transition destabilizes the liposomal

membrane, leading to fusion with the endosomal membrane and the release of the

therapeutic payload into the cytoplasm.
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Mechanism of pH-Sensitive Drug Release
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Caption: pH-triggered destabilization of a DOPE:CHEMS liposome.
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Applications
DOPE-based pH-sensitive liposomes are particularly valuable for delivering therapeutics that

need to reach the cell cytoplasm to be effective.

Oncology: Targeted delivery of chemotherapeutics (e.g., doxorubicin, paclitaxel) to the acidic

tumor microenvironment or after endocytosis by cancer cells.

Gene Therapy: Facilitating the endosomal escape of nucleic acids like siRNA and plasmid

DNA, a critical barrier in non-viral gene delivery.

Intracellular Delivery: Delivering a wide range of biologics and small molecules that would

otherwise be degraded in the endo-lysosomal pathway.

Formulation and Characterization Data
The physicochemical properties of liposomes are critical for their performance. The molar ratio

of lipids significantly impacts size, charge, stability, and pH sensitivity.

Table 1: Physicochemical Properties of pH-Sensitive Liposome Formulations
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Formulation
(Molar
Ratio)

Mean
Particle
Size (nm)

Polydispers
ity Index
(PDI)

Zeta
Potential
(mV)

Encapsulati
on
Efficiency
(%)

Reference

DOPE:CHE
MS (6:4)

160 - 170 < 0.2 Negative
>85 (for
Doxorubici
n)

DOPE:CHOL:

DSPE-

mPEG:CL:SA

(40:30:5:17:8

)

~94 ~0.16 Negative

>90 (for

Daunorubicin

)

DOPE:CHEM

S:CHOL:DSP

E-PEG

(5.7:3.8:4.0:0.

25)

120 - 150 ~0.22 -25 to -35
>90 (for Dox-

conjugate)

| DOTAP:DOPE (1:1) (Cationic) | 140 - 215 | ~0.2 | +30 to +41 | >90 (for nucleic acids) | |

CHOL: Cholesterol; DSPE-mPEG: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-

[methoxy(polyethylene glycol)]; CL: Cardiolipin; SA: Stearylamine; DOTAP: 1,2-dioleoyl-3-

trimethylammonium-propane.

Table 2: pH-Dependent Drug Release
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Formulation Condition
% Drug
Release

Time Reference

DOPE:CHEMS-
based

pH 7.4 < 10% 6 h

DOPE:CHEMS-

based
pH 5.5 ~90% 6 h

Gemcitabine-

loaded PEG-pSL
pH 7.4 ~20% 48 h

| Gemcitabine-loaded PEG-pSL | pH 5.0 | ~58% | 48 h | |

Experimental Protocols
Protocol 1: Preparation of pH-Sensitive Liposomes
This protocol describes the widely used thin-film hydration method followed by extrusion to

produce unilamellar vesicles of a defined size.

Materials:

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Cholesteryl hemisuccinate (CHEMS)

DSPE-PEG(2000)-Maleimide (for targeted formulation, typically 0.5-5 mol%)

Additional lipids as required (e.g., Cholesterol, DSPE-PEG(2000))

Chloroform/Methanol solvent mixture (e.g., 9:1 v/v)

Hydration Buffer: Phosphate-Buffered Saline (PBS, pH 7.4) or HEPES-buffered saline

Drug to be encapsulated

Round-bottom flask, rotary evaporator, water bath, liposome extruder, polycarbonate

membranes (e.g., 100 nm).
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Experimental Workflow for Liposome Preparation

Experimental Workflow for Liposome Preparation

1. Lipid Dissolution
Dissolve lipids (DOPE, CHEMS,
DSPE-PEG-Mal) in chloroform.

2. Thin-Film Formation
Evaporate solvent using a

rotary evaporator.

3. Vacuum Drying
Dry film under high vacuum

(>2h) to remove residual solvent.

4. Hydration
Hydrate film with drug-containing

aqueous buffer (pH 7.4).

5. Sizing by Extrusion
Extrude suspension through

100 nm polycarbonate membranes.

6. Purification
Remove unencapsulated drug via

dialysis or size exclusion chromatography.

7. Characterization
Analyze size, PDI, zeta potential,

and encapsulation efficiency.

Click to download full resolution via product page

Caption: Workflow for pH-sensitive liposome formulation and purification.
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Step-by-Step Method:

Lipid Dissolution: Weigh and dissolve the desired lipids (e.g., DOPE, CHEMS, and DSPE-

PEG-Maleimide) in a chloroform/methanol mixture in a round-bottom flask. Ensure complete

dissolution to form a clear solution.

Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent

under reduced pressure at a temperature above the lipid phase transition temperature (e.g.,

30-40°C) to form a thin, uniform lipid film on the flask wall.

Vacuum Drying: Place the flask under a high vacuum for at least 2-4 hours (or overnight) to

ensure complete removal of residual organic solvent.

Hydration: Add the aqueous hydration buffer (e.g., PBS pH 7.4), containing the hydrophilic

drug to be encapsulated, to the flask. Agitate the flask by vortexing or hand-shaking above

the lipid transition temperature until the film is fully suspended, forming a milky suspension of

multilamellar vesicles (MLVs).

Sizing by Extrusion: To obtain uniformly sized unilamellar vesicles, pass the MLV suspension

through a liposome extruder fitted with polycarbonate membranes of a defined pore size

(e.g., 100 nm). This process should be repeated 11-21 times. The resulting suspension

should appear more translucent.

Purification: Remove unencapsulated drug and other impurities using size exclusion

chromatography or dialysis against the hydration buffer.

Storage: Store the final liposome suspension at 4°C.

Protocol 2: Characterization of Liposomes
A. Size and Polydispersity Index (PDI) Measurement

Technique: Dynamic Light Scattering (DLS).

Procedure: Dilute the liposome sample appropriately with the hydration buffer. Place the

sample in a cuvette and measure using a DLS instrument. The instrument measures
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fluctuations in scattered light intensity caused by Brownian motion to determine the

hydrodynamic diameter and PDI (a measure of size distribution width).

B. Zeta Potential Measurement

Technique: Laser Doppler Velocimetry.

Procedure: Dilute the liposome sample in a low ionic strength buffer (e.g., 10 mM NaCl) to

reduce charge screening. The instrument applies an electric field and measures the velocity

of the charged particles (electrophoretic mobility), which is then used to calculate the zeta

potential. Zeta potential indicates surface charge and predicts colloidal stability.

C. Encapsulation Efficiency (EE) Determination

Separate the liposomes from the unencapsulated (free) drug using a method like size

exclusion chromatography or ultracentrifugation.

Quantify the amount of free drug in the supernatant/eluate (Drug_free).

Lyse the purified liposomes with a detergent (e.g., Triton X-100) or a suitable solvent to

release the encapsulated drug.

Quantify the total amount of drug associated with the liposomes (Drug_encapsulated).

Calculate EE% using the formula: EE (%) = (Drug_encapsulated / (Drug_encapsulated +

Drug_free)) * 100

Protocol 3: Conjugation of Thiolated Ligands to
Maleimide-Liposomes
The maleimide group on the liposome surface reacts specifically with sulfhydryl (thiol) groups

from cysteine residues in peptides or thiolated antibodies to form a stable thioether bond.

Materials:

Maleimide-functionalized liposomes (from Protocol 1)

Thiol-containing peptide or thiolated antibody
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Reaction Buffer: HEPES or PBS, pH 6.5-7.5 (Note: Maleimide hydrolysis increases at pH >

7.5)

Degassing equipment or nitrogen/argon gas

Quenching agent: 2-Mercaptoethanol or L-cysteine

Purification system (dialysis or size exclusion chromatography)

Ligand Conjugation to Maleimide-Functionalized Liposome

Maleimide-Liposome
(DSPE-PEG-Mal)

Incubate at RT
pH 6.5-7.5

Under N2/Ar

Thiolated Ligand
(Peptide-SH)

Targeted Liposome
(Stable Thioether Bond)

Covalent Bond Formation

Click to download full resolution via product page

Caption: Covalent coupling of a thiol-containing ligand to a maleimide liposome.

Step-by-Step Method:

Prepare Ligand: Dissolve the thiol-containing peptide or antibody in a degassed reaction

buffer. If the protein is not naturally thiolated, it can be modified using reagents like Traut's

reagent (2-iminothiolane).

Reaction Setup: Mix the maleimide-functionalized liposomes with the thiolated ligand in the

reaction buffer. A typical molar ratio is a 2 to 10-fold molar excess of the ligand to the

maleimide lipid to ensure efficient coupling. The reaction should be performed under an inert

atmosphere (nitrogen or argon) to prevent oxidation of the thiol groups.
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Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at

4°C with gentle stirring.

Quenching: Quench any unreacted maleimide groups by adding a small molar excess of a

quenching agent like 2-mercaptoethanol or L-cysteine and incubating for an additional 30

minutes.

Purification: Remove the excess, unconjugated ligand and quenching agent from the final

targeted liposome formulation by dialysis or size exclusion chromatography.

Validation: Confirm successful conjugation using appropriate methods, such as protein

quantification assays (e.g., BCA assay) on the purified liposomes or by observing a change

in zeta potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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